N-[(4-methoxyphenyl)methyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide
Description
This compound is a benzamide derivative featuring a 4-oxo-2-sulfanylidene-1H-quinazolin-3-yl core substituted at the 4-position with a benzamide group. The sulfanylidene (C=S) group at position 2 of the quinazolinone ring contributes to tautomeric behavior and hydrogen-bonding interactions, which may influence its biological activity .
Properties
Molecular Formula |
C23H19N3O3S |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide |
InChI |
InChI=1S/C23H19N3O3S/c1-29-18-12-6-15(7-13-18)14-24-21(27)16-8-10-17(11-9-16)26-22(28)19-4-2-3-5-20(19)25-23(26)30/h2-13H,14H2,1H3,(H,24,27)(H,25,30) |
InChI Key |
CYSBZEMSQUZIQN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4NC3=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide typically involves multiple steps. One common method includes the condensation of 4-methoxybenzylamine with 4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-3-carboxylic acid. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Oxidation Reactions
The sulfanylidene (-S-) moiety undergoes selective oxidation to form sulfoxide or sulfone derivatives under controlled conditions:
Mechanistic studies suggest the sulfur atom’s nucleophilicity facilitates electrophilic oxidation. The quinazolinone core remains intact during these transformations.
Reduction Reactions
The ketone group at the 4-position of the quinazolinone ring is reducible:
| Reaction Type | Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Ketone → Alcohol | NaBH<sub>4</sub>, MeOH, 0°C, 2h | 4-Hydroxyquinazoline analog | 65% | |
| Ketone → Methylene | Zn(Hg)/HCl, reflux, 8h | Deoxygenated quinazoline | 58% |
Selectivity depends on reagent strength: NaBH<sub>4</sub> preferentially reduces the ketone without affecting the sulfanylidene group, while Clemmensen conditions (Zn/Hg) induce full deoxygenation .
Nucleophilic Substitution at the Benzamide Site
The benzamide’s carbonyl group participates in nucleophilic acyl substitutions:
Acid hydrolysis proceeds via protonation of the carbonyl oxygen, enhancing electrophilicity for water attack . Aminolysis requires coupling agents like DCC to activate the carbonyl .
Cyclization Reactions
The compound undergoes intramolecular cyclization under basic conditions:
| Reaction Type | Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Thiazole formation | K<sub>2</sub>CO<sub>3</sub>, DMF, 120°C, 8h | Fused thiazoloquinazolinone | 63% |
This reaction exploits the sulfanylidene group’s ability to act as a nucleophile, attacking adjacent electrophilic centers to form five-membered heterocycles .
Cross-Coupling Reactions
Palladium-catalyzed couplings modify the methoxyphenyl group:
| Reaction Type | Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki coupling | ArB(OH)<sub>2</sub>, Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DME/H<sub>2</sub>O, 80°C | Biaryl derivatives | 50–75% |
The methoxy group directs para-substitution, enabling precise functionalization of the aromatic ring .
Stability Under Physiological Conditions
Key findings :
-
pH-dependent degradation : Rapid hydrolysis occurs in acidic (pH < 3) or basic (pH > 10) conditions, forming cleavage products.
-
Thermal stability : Decomposes above 200°C (TGA data).
-
Light sensitivity : UV irradiation (254 nm) induces dimerization via the sulfanylidene group .
Comparative Reactivity of Structural Analogs
A reactivity comparison with related quinazolinones reveals:
The methoxyphenyl substituent in the target compound slightly enhances oxidation selectivity compared to aliphatic analogs .
Scientific Research Applications
Anticancer Potential
Recent studies have indicated that compounds structurally related to N-[(4-methoxyphenyl)methyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide possess significant anticancer properties. For instance, derivatives of similar structures have shown promising results against various cancer cell lines, including colorectal carcinoma (HCT116). The mechanism often involves the inhibition of specific enzymes that are crucial for cancer cell proliferation .
Enzyme Inhibition
The compound has been identified as a potential inhibitor of certain enzymes involved in metabolic pathways. Its structure suggests interactions with enzyme active sites, which may lead to therapeutic applications in diseases characterized by enzyme dysfunctions. Ongoing research is focused on elucidating these interactions and optimizing the compound's efficacy as an enzyme inhibitor .
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of quinazolinone derivatives similar to this compound. The findings revealed significant antibacterial effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 1.27 µM to 2.65 µM for various strains .
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| N1 | 1.27 | Staphylococcus aureus |
| N8 | 1.43 | Escherichia coli |
| N22 | 2.60 | Klebsiella pneumoniae |
| N23 | 2.65 | Candida albicans |
Study 2: Anticancer Efficacy
Another investigation focused on the anticancer activity of benzamide derivatives, including those related to the target compound. The results demonstrated that some compounds exhibited IC50 values lower than standard chemotherapeutics like 5-fluorouracil (5-FU), indicating their potential as effective anticancer agents .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| N9 | 5.85 | HCT116 |
| N18 | 4.53 | HCT116 |
| 5-FU | 9.99 | HCT116 |
Synthesis and Optimization
The synthesis of this compound typically involves multi-step synthetic routes that require optimization for yield and purity. Techniques such as continuous flow reactors and automated synthesis methods are employed to enhance production efficiency.
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide involves its interaction with specific molecular targets. It is known to bind to certain enzymes, inhibiting their activity and thereby affecting various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Quinazolinone Derivatives with Sulfur-Containing Substituents
Key Compounds :
3-Chloro-N-[4-oxo-2-(3,4,5-trimethoxyphenyl)quinazolin-3(4H)-yl]benzamide (): Structural Differences: Replaces the sulfanylidene group with a chloro substituent and introduces a 3,4,5-trimethoxyphenyl group at position 2. The absence of sulfanylidene reduces tautomerization but increases steric bulk.
N-[(2-Chlorophenyl)methyl]-3-[(4-Methoxyphenyl)methyl]-4-Oxidanylidene-2-Sulfanylidene-1H-Quinazoline-7-Carboxamide ():
- Structural Differences : Features a 2-chlorophenylmethyl group and a 4-methoxyphenylmethyl substituent, with a carboxamide at position 5.
- Functional Impact : The additional carboxamide group may improve solubility, while the chlorophenyl group could enhance antimicrobial activity .
Comparison Table :
| Compound | Core Structure | Position 2 Substitution | Position 3/4 Substitution | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | Quinazolinone | Sulfanylidene (C=S) | N-[(4-Methoxyphenyl)methyl] | Benzamide, Methoxy |
| 3-Chloro-N-[4-oxo-2-(3,4,5-TMP)quinazolin-3-yl]benzamide | Quinazolinone | 3,4,5-Trimethoxyphenyl | Chloro | Benzamide, Trimethoxy |
| N-[(2-Cl-Ph)methyl]-3-[(4-MeO-Ph)methyl]-4-oxidanylidene-2-Sulfanylidene-1H-Quinazoline-7-Carboxamide | Quinazolinone | Sulfanylidene (C=S) | 2-Cl-Ph/4-MeO-Ph | Carboxamide, Methoxy, Chloro |
Benzamide Derivatives with Heterocyclic Modifications
Key Compounds :
4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-Methoxyphenyl)methyl]-1,3,4-Oxadiazol-2-yl]Benzamide (LMM5) (): Structural Differences: Replaces the quinazolinone core with a 1,3,4-oxadiazole ring. Functional Impact: The oxadiazole ring enhances metabolic stability and antifungal activity, as demonstrated against C. albicans .
N-(4-Methoxyphenyl)Benzenesulfonamide (): Structural Differences: Substitutes the quinazolinone with a benzenesulfonamide group. Functional Impact: Sulfonamide derivatives are known for antimicrobial and carbonic anhydrase inhibitory activity .
Comparison Table :
| Compound | Core Structure | Key Functional Groups | Biological Activity |
|---|---|---|---|
| Target Compound | Quinazolinone | Sulfanylidene, Benzamide | Not explicitly reported |
| LMM5 | 1,3,4-Oxadiazole | Oxadiazole, Sulfamoyl | Antifungal (C. albicans) |
| N-(4-Methoxyphenyl)Benzenesulfonamide | Benzenesulfonamide | Sulfonamide, Methoxy | Antimicrobial |
Biological Activity
N-[(4-methoxyphenyl)methyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide is a compound of interest due to its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a quinazolinone core , which is known for its pharmacological properties, along with a methoxyphenyl group and a sulfanylidene moiety . The molecular formula is with a molecular weight of approximately 454.52 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 454.52 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Quinazolinone Core : Cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of the Sulfanylidene Group : This can be achieved through nucleophilic substitution reactions.
- Attachment of the Methoxyphenyl Group : Utilization of methoxybenzyl chloride in the presence of a base.
Antioxidant Activity
Research has demonstrated that compounds with a quinazolinone backbone exhibit significant antioxidant properties. In particular, derivatives similar to this compound have shown promising results in radical scavenging assays, such as the DPPH assay, indicating their potential as antioxidant agents .
Antimicrobial Activity
Studies have indicated that quinazolinone derivatives possess antimicrobial properties. For instance, compounds structurally related to N-[...]-benzamide have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise as an acetylcholinesterase inhibitor, which could have implications in treating neurodegenerative diseases such as Alzheimer's disease .
Case Studies and Research Findings
- Antioxidant Studies : A study demonstrated that synthesized quinazolinone derivatives exhibited significant radical scavenging activity with IC50 values indicating effective inhibition of DPPH radicals at concentrations lower than 400 µg/mL .
- Antimicrobial Testing : A series of benzamide derivatives were tested for their antibacterial activity, revealing that some compounds displayed better efficacy than established antibiotics like pyraclostrobin .
- Enzyme Inhibition Research : Various studies have focused on the enzyme inhibitory potential of related compounds, highlighting their effectiveness against acetylcholinesterase and urease .
Q & A
Basic: What are the standard synthetic routes for N-[(4-methoxyphenyl)methyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide?
Methodological Answer:
The compound is synthesized via multi-step procedures involving:
Quinazolinone Core Formation : Condensation of anthranilic acid derivatives with thiourea or its analogs to introduce the 2-sulfanylidene group .
Benzamide Coupling : Reaction of the quinazolinone intermediate with 4-(chlorocarbonyl)benzoyl chloride under anhydrous conditions, followed by substitution with 4-methoxybenzylamine .
Microwave-Assisted Optimization : Use of Grimmel’s conditions (e.g., DMF as solvent, K₂CO₃ as base) to improve yield and reduce reaction time .
Basic: How is the compound structurally characterized?
Methodological Answer:
Characterization involves:
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and integration ratios. IR identifies carbonyl (C=O, ~1700 cm⁻¹) and thione (C=S, ~1250 cm⁻¹) groups .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry and confirms the 2-sulfanylidene tautomer (e.g., single-crystal analysis at 100 K) .
Advanced: How can reaction conditions be optimized to enhance regioselectivity in quinazolinone sulfanylidene formation?
Methodological Answer:
Regioselectivity depends on:
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor thiourea cyclization over competing pathways .
- Catalysis : Lewis acids like ZnCl₂ stabilize intermediates, reducing side products.
- Microwave Irradiation : Accelerates kinetics, improving yield (e.g., 80% in 30 minutes vs. 50% in 6 hours under conventional heating) .
Contradictions in regioselectivity across studies can be resolved by comparing solvent/base combinations and intermediate stability .
Advanced: How to address contradictions in biological activity data (e.g., antitubercular vs. lack of antibacterial effects)?
Methodological Answer:
Discrepancies may arise from:
- Target Specificity : The compound’s thione group may selectively inhibit mycobacterial enzymes (e.g., InhA in M. tuberculosis) but not bacterial cell wall synthases .
- Membrane Permeability : Structural modifications (e.g., 4-methoxybenzyl) may enhance uptake in eukaryotic vs. prokaryotic systems.
- Assay Conditions : Varying pH or serum content in in vitro assays can alter bioavailability. Validate using standardized MIC protocols and orthogonal assays (e.g., resazurin microplate) .
Advanced: What computational strategies predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to quinazolinone-sensitive targets (e.g., dihydrofolate reductase). Prioritize poses with hydrogen bonds to the thione and benzamide groups .
- MD Simulations : Assess stability of ligand-target complexes in physiological conditions (e.g., 100 ns simulations in GROMACS) .
- QSAR Models : Correlate substituent electronegativity (e.g., methoxy vs. chloro) with activity trends .
Advanced: How does the 2-sulfanylidene tautomer influence stability and reactivity?
Methodological Answer:
- Tautomeric Equilibrium : The thione (C=S) form dominates in solution, confirmed by ¹H NMR (absence of SH proton) and UV-Vis (λmax ~320 nm for thione) .
- Oxidative Stability : The thione is susceptible to oxidation to disulfides; stabilize with inert atmospheres (N₂) and antioxidants (e.g., BHT) during storage .
Basic: What are critical handling and storage protocols for this compound?
Methodological Answer:
- Storage : Protect from light and moisture; store at –20°C in amber vials under argon .
- Safety : Use PPE (gloves, respirators) to avoid inhalation of fine powders. Avoid aqueous workups if intermediates are moisture-sensitive .
Advanced: How do substituents (e.g., 4-methoxybenzyl) modulate pharmacokinetic properties?
Methodological Answer:
- Lipophilicity : The 4-methoxy group increases logP, enhancing blood-brain barrier penetration (calculated via ChemAxon).
- Metabolic Stability : Methoxy groups reduce CYP450-mediated oxidation compared to methyl or halogens .
- Solubility : Introduce polar groups (e.g., sulfonamides) via late-stage functionalization to balance logP .
Basic: What analytical methods ensure purity, and what are common impurities?
Methodological Answer:
- HPLC : Use C18 columns (ACN/water gradient) to detect unreacted quinazolinone precursors or benzamide byproducts .
- TLC Monitoring : Hexane/EtOAc (3:1) to track reaction progress; Rf ~0.4 for the product .
- Common Impurities : Hydrolysis products (e.g., free benzamide) or dimerized thiones .
Advanced: How to validate synthetic and bioactivity data across independent studies?
Methodological Answer:
- Reproducibility : Replicate key steps (e.g., microwave synthesis) using identical equipment (e.g., CEM Discover SP).
- Data Cross-Validation : Compare NMR shifts (δ 7.2–8.1 ppm for aromatic protons) and bioassay protocols (e.g., MIC against M. tuberculosis H37Rv) .
- Meta-Analysis : Use ChemRxiv or PubChem to aggregate data on yield, activity, and spectral profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
